molecular formula C10H10N2O4S2 B3050634 Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester CAS No. 27484-49-7

Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester

Cat. No. B3050634
CAS RN: 27484-49-7
M. Wt: 286.3 g/mol
InChI Key: BNDULCJBBQVAGY-UHFFFAOYSA-N
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Description

Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester is a chemical compound with the molecular formula C<sub>6</sub>H<sub>2</sub>N<sub>2</sub>O<sub>4</sub>S<sub>2</sub> . It belongs to the thiazole family and contains two thiazole rings fused together. The diethyl ester group is attached to the carboxylic acid functional groups. This compound exhibits interesting properties due to its unique structure.



Synthesis Analysis

The synthesis of Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester involves several steps. While I don’t have specific synthetic procedures from the retrieved papers, it typically starts with the condensation of appropriate precursors containing thiazole moieties. Further derivatization and esterification lead to the final product.



Molecular Structure Analysis

The compound’s molecular structure consists of two fused thiazole rings, each containing nitrogen and sulfur atoms. The diethyl ester group is attached to the carboxylic acid functional groups. The planarity of the system and the presence of heteroatoms contribute to its unique electronic properties.



Chemical Reactions Analysis

Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester can participate in various chemical reactions:



  • Ester Hydrolysis : The diethyl ester group can undergo hydrolysis in the presence of water or acid, yielding the corresponding carboxylic acid.

  • Metal Complexation : The compound can coordinate with transition metal ions, forming coordination complexes. The nature of coordination depends on the metal and ligand environment.

  • Substitution Reactions : The thiazole rings may undergo nucleophilic substitution reactions, leading to functionalized derivatives.



Physical And Chemical Properties Analysis


  • Melting Point : The melting point of Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester varies depending on its crystalline form.

  • Solubility : It is likely sparingly soluble in water due to its hydrophobic nature.

  • UV-Vis Absorption : The compound may exhibit characteristic absorption bands in the UV-Vis spectrum.

  • Stability : It is relatively stable under ambient conditions.


Safety And Hazards

While I don’t have specific safety data for this compound, standard precautions should be followed when handling any chemical substance. Consult safety data sheets (SDS) and relevant literature for detailed safety information.


Future Directions

Research on Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester should focus on:



  • Biological Activity : Investigate potential applications in medicine, such as antimicrobial or anticancer properties.

  • Materials Science : Explore its use in organic electronics, sensors, or catalysis.

  • Structural Variants : Synthesize derivatives with modified substituents to fine-tune properties.


properties

IUPAC Name

diethyl [1,3]thiazolo[5,4-d][1,3]thiazole-2,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S2/c1-3-15-9(13)7-11-5-6(17-7)12-8(18-5)10(14)16-4-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDULCJBBQVAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)N=C(S2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449368
Record name Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester

CAS RN

27484-49-7
Record name Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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